molecular formula C17H13NO4 B1316475 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde CAS No. 69383-93-3

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde

Cat. No. B1316475
CAS RN: 69383-93-3
M. Wt: 295.29 g/mol
InChI Key: ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde (DIDEC) is a synthetic compound with a wide range of potential applications in scientific research. It is an isoindole-based dioxocarbonyl compound with an aromatic aldehyde group, and has been the subject of numerous studies due to its unique properties.

Scientific Research Applications

Pharmaceutical Synthesis

These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles have potential applications in the field of herbicides . The unique chemical structure and reactivity of these compounds make them suitable for this application.

Colorants and Dyes

These compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.

Organic Synthesis

These compounds play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic compounds.

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have applications in the field of photochromic materials . These materials change their color when exposed to light, and these compounds contribute to this property.

Anti-bacterial Activity

Some synthesized compounds have shown superior anti-bacterial activity against both Gram-positive and Gram-negative bacteria .

Industrial Solvent

Benzaldehyde, a family member of these compounds, is commonly employed as an industrial solvent . It is used chiefly in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives .

properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510464
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde

CAS RN

69383-93-3
Record name 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound, mp 138° C., was prepared from N-(2-hydroxyethyl)phthalimide (9.6 g) and 4-fluorobenzaldehyde (6.2 g, 5.3 ml) by a procedure similar to that described in Procedure 2.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 2 g) was added portionwise to a solution of N-(2-hydroxyethyl)phthalimide (9.6 g) in dry dimethylformamide (70 ml) at room temperature under a nitrogen atmosphere. The mixture was stirred at room temperature for 1 hour prior to the addition of 4-fluorobenzaldehyde (6.2 g, 5.3 ml), and the mixture then heated at 80° C. for 15 hours. The solvent was evaporated and the residue dissolved in water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate layers were washed with water (2×100 ml), brine (100 ml), dried (MgSO4) and evaporated to yield an oil. The oil was triturated with hexane, and the residue chromatographed on silica gel with 1.5% methanol in dichloromethane to afford the title compound mp 138° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.